1-tert-Butyl 4-methyl 6-chloro-1H-indole-1,4-dicarboxylate
Overview
Description
“1-tert-Butyl 4-methyl 6-chloro-1H-indole-1,4-dicarboxylate” is a chemical compound with the molecular formula C15H16ClNO4 . It is a type of indole derivative . Indoles are significant heterocyclic systems in natural products and drugs, playing a main role in cell biology .
Molecular Structure Analysis
The molecular structure of “1-tert-Butyl 4-methyl 6-chloro-1H-indole-1,4-dicarboxylate” is based on the indole backbone, which is a significant heterocyclic system . The specific structural details are not provided in the retrieved sources.Physical And Chemical Properties Analysis
The boiling point of “1-tert-Butyl 4-methyl 6-chloro-1H-indole-1,4-dicarboxylate” is predicted to be 420.0±48.0 °C, and its density is predicted to be 1.25±0.1 g/cm3 .Scientific Research Applications
Catalysis in Organic Synthesis :
- Shen et al. (2012) found that tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate acted as a catalyst for the selective aerobic oxidation of allylic and benzylic alcohols, leading to the formation of α,β-unsaturated carbonyl compounds without affecting non-allylic alcohols (Shen et al., 2012).
Synthesis of Complex Organic Compounds :
- Zhang and Larock (2003) utilized a palladium-catalyzed intramolecular annulation process to convert N-substituted 2-bromo-1H-indole-3-carboxaldehydes into various gamma-carboline derivatives, showcasing the versatility of indole derivatives in synthesizing complex organic structures (Zhang & Larock, 2003).
Intermediate in Pharmaceutical Synthesis :
- Boros et al. (2011) developed a practical synthesis of 2-Methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, a key intermediate in the synthesis of selective androgen receptor modulators. This synthesis involved a compound structurally related to 1-tert-Butyl 4-methyl 6-chloro-1H-indole-1,4-dicarboxylate (Boros et al., 2011).
Material Science Applications :
- Chern and Tsai (2008) synthesized new polyimides containing tert-butyl side groups, which displayed low dielectric constants, low moisture absorption, and high glass transition temperatures, indicating potential use in electronic materials (Chern & Tsai, 2008).
Structural Studies in Chemistry :
- Das et al. (2016) synthesized two carbamate derivatives involving tert-butyl groups, which were analyzed through X-ray diffraction. This study highlighted the significance of tert-butyl groups in stabilizing molecular structures (Das et al., 2016).
properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl 6-chloroindole-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4/c1-15(2,3)21-14(19)17-6-5-10-11(13(18)20-4)7-9(16)8-12(10)17/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQACOPHKBUKDGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C(C=C(C=C21)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20732199 | |
Record name | 1-tert-Butyl 4-methyl 6-chloro-1H-indole-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20732199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl 4-methyl 6-chloro-1H-indole-1,4-dicarboxylate | |
CAS RN |
1090903-80-2 | |
Record name | 1-tert-Butyl 4-methyl 6-chloro-1H-indole-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20732199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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